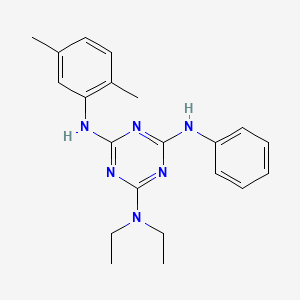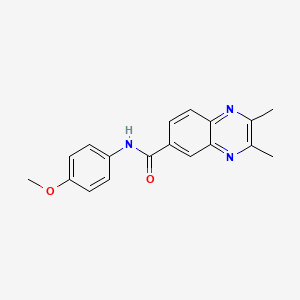
5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a hexylsulfanyl group, and a dihydropyridine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the dihydropyridine core, introduction of the furan ring, and attachment of the hexylsulfanyl group. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis process is crucial for its potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules. Its structural features make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways, inhibit disease-related targets, or serve as a lead compound for the development of new drugs.
Industry
In industry, this compound may find applications in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-cyano-4-(furan-2-yl)-6-(hexylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide include other dihydropyridine derivatives, such as:
- 4-(furan-2-yl)-6-(hexylsulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- 5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
- N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano group, furan ring, hexylsulfanyl group, and methoxyphenyl moiety sets it apart from other dihydropyridine derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29N3O3S |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
5-cyano-4-(furan-2-yl)-6-hexylsulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C25H29N3O3S/c1-4-5-6-9-15-32-25-18(16-26)23(21-13-10-14-31-21)22(17(2)27-25)24(29)28-19-11-7-8-12-20(19)30-3/h7-8,10-14,23,27H,4-6,9,15H2,1-3H3,(H,28,29) |
InChI Key |
MPAFKLHDTCQSIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CO3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11529678.png)
![N'-[(2E)-butan-2-ylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11529681.png)
![2,6-Bis[(diphenylphosphoryl)methyl]pyridine](/img/structure/B11529684.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11529693.png)
![3-chloro-N'-[(2-fluorophenyl)carbonyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B11529698.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B11529708.png)
![N-benzyl-N'-{2-[4-(2-chlorobenzyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11529712.png)
![3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide](/img/structure/B11529718.png)
![Benzyl 4-hydroxy-2-[(4-iodo-2-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11529724.png)

![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-4-methyl-3-nitrobenzamide](/img/structure/B11529764.png)

![2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11529777.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11529778.png)
